alpha-Cyclopropylbenzyl alcohol
Description
Significance and Research Interest in Organic Chemistry and Pharmacology
The significance of α-cyclopropylbenzyl alcohol in organic chemistry stems from its utility as a versatile building block. cymitquimica.com Its structure incorporates a chiral center, making it a valuable precursor for the synthesis of more complex, enantiomerically pure molecules. The presence of the strained three-membered cyclopropyl (B3062369) ring offers unique opportunities for chemical transformations, allowing chemists to construct intricate molecular architectures. researchgate.net
In pharmacology, the interest in α-cyclopropylbenzyl alcohol is largely driven by the well-documented biological activities of compounds containing the cyclopropyl motif. ontosight.ai This small, rigid ring system can significantly influence a molecule's pharmacological profile by affecting its binding to biological targets, metabolic stability, and cell permeability. nih.govacs.org Consequently, derivatives of α-cyclopropylbenzyl alcohol are being explored for their potential therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents. ontosight.aiontosight.ai For instance, research has shown that the introduction of a cyclopropyl group can enhance the potency of certain drug candidates. acs.org
Overview of the Cyclopropyl Moiety's Influence on Molecular Structure and Reactivity
The cyclopropyl group is a fascinating and powerful substituent in medicinal chemistry and organic synthesis. Its three-membered ring is characterized by significant ring strain, which imparts unusual bonding and reactivity. The carbon-carbon bonds within the ring have a higher degree of p-character than typical alkanes, leading to properties that are somewhat analogous to those of a carbon-carbon double bond. nih.govacs.org
This unique electronic nature of the cyclopropyl group can influence the properties of α-cyclopropylbenzyl alcohol in several ways:
Conformational Rigidity: The rigid structure of the cyclopropyl ring can lock the conformation of the rest of the molecule, which can be advantageous for binding to specific biological targets. nih.gov
Metabolic Stability: The carbon-hydrogen bonds on a cyclopropyl ring are generally stronger and less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to those in more flexible alkyl chains. hyphadiscovery.com This can lead to improved metabolic stability and a longer duration of action for drug molecules.
Electronic Effects: The cyclopropyl group can act as an electron-donating group through its "bent" bonds, influencing the reactivity of the adjacent benzylic alcohol.
The strain within the cyclopropyl ring also makes it susceptible to ring-opening reactions under certain conditions, providing a synthetic pathway to other functional groups and molecular scaffolds. hyphadiscovery.com
Historical Context and Evolution of Research on Benzyl (B1604629) Alcohols and Cyclopropyl-Containing Compounds
The study of benzyl alcohols has a long history in organic chemistry, with early research focusing on their synthesis and fundamental reactions. researchgate.net Benzyl alcohols are important intermediates in the production of a wide range of products, from fragrances and flavors to pharmaceuticals.
The deliberate incorporation of cyclopropyl groups into molecules is a more recent development, gaining significant traction in the mid-20th century as chemists began to appreciate the unique properties conferred by this strained ring. The development of new synthetic methods for creating cyclopropane (B1198618) rings, such as the Simmons-Smith reaction, paved the way for the synthesis of a vast array of cyclopropyl-containing compounds. researchgate.net
Initially, much of the research on cyclopropyl-containing compounds was curiosity-driven, exploring the fundamental nature of bonding and reactivity in strained systems. However, as the field of medicinal chemistry matured, the strategic use of the cyclopropyl group to enhance the pharmacological properties of drug candidates became increasingly common. nih.govacs.org This has led to a surge in research on molecules like α-cyclopropylbenzyl alcohol, which combine the well-established chemistry of benzyl alcohols with the desirable properties of the cyclopropyl moiety. Today, numerous FDA-approved drugs contain a cyclopropyl group, a testament to its importance in modern drug design. hyphadiscovery.com
Interactive Data Tables
Below are interactive tables summarizing key data for α-Cyclopropylbenzyl alcohol.
Structure
2D Structure
Properties
IUPAC Name |
cyclopropyl(phenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c11-10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXKCYOMDINCCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70905674 | |
| Record name | Cyclopropyl(phenyl)methanol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007-03-0, 31729-66-5, 63226-80-2 | |
| Record name | α-Cyclopropylbenzyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1007-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | alpha-Cyclopropylbenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001007030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopropanemethanol, 1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031729665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopropylphenylmethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063226802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopropyl(phenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70905674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Alpha-cyclopropylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | (±)-α-cyclopropylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.197 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOPROPYLPHENYLMETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3FU6M5656 | |
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Synthetic Methodologies for α Cyclopropylbenzyl Alcohol and Its Derivatives
Strategies for Carbon-Carbon Bond Formation Leading to the Cyclopropyl (B3062369) Moiety
The construction of the strained three-membered cyclopropyl ring is a pivotal step in the synthesis of α-cyclopropylbenzyl alcohol. This is typically achieved through two main strategies: the reaction of appropriate precursors with cyclopropylating agents or the reduction of a pre-existing cyclopropyl ketone.
Reaction of Precursors with Cyclopropylating Agents
One of the most common methods for introducing a cyclopropyl group is through the reaction of a suitable precursor with a cyclopropylating agent. ontosight.ai A prominent example of this is the Simmons-Smith reaction, which is a powerful method for generating cyclopropanes. nih.gov This reaction involves an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple, which then reacts with an alkene to form the cyclopropane (B1198618) ring. nih.gov
In the context of α-cyclopropylbenzyl alcohol synthesis, this could involve the cyclopropanation of an allylic alcohol precursor. nih.gov Another approach involves the reaction of benzyl (B1604629) halides with cyclopropylmagnesium bromide, a Grignard reagent, to form the carbon-carbon bond between the phenyl and cyclopropyl groups. ontosight.ai These methods allow for the direct installation of the cyclopropyl moiety onto the molecular scaffold.
Reductions of Appropriate Aldehydes (e.g., via NaBH₄)
An alternative and widely used strategy involves the reduction of a cyclopropyl phenyl ketone precursor to the corresponding α-cyclopropylbenzyl alcohol. ontosight.aimasterorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) is a common and effective reducing agent for this transformation. numberanalytics.comchemguide.co.ukyoutube.com The reaction mechanism involves the nucleophilic attack of the hydride ion (H⁻) from the borohydride on the electrophilic carbonyl carbon of the ketone. numberanalytics.comchemguide.co.uk This initial step forms a tetrahedral intermediate, which is subsequently protonated during workup (often with water or a mild acid) to yield the secondary alcohol. masterorganicchemistry.comnumberanalytics.com
The reduction of aldehydes and ketones with NaBH₄ is a versatile and chemoselective method, as it typically does not reduce less reactive functional groups like esters and amides under standard conditions. masterorganicchemistry.com The reaction is generally carried out in a protic solvent such as methanol (B129727) or ethanol. chemguide.co.uk
Table 1: Comparison of Synthetic Strategies for the Cyclopropyl Moiety
| Strategy | Precursor | Reagent(s) | Key Transformation | Reference(s) |
| Cyclopropanation | Allylic alcohol | Simmons-Smith reagent (e.g., CH₂I₂, Zn-Cu) | Alkene to cyclopropane | nih.gov |
| Grignard Reaction | Benzyl halide | Cyclopropylmagnesium bromide | C-C bond formation | ontosight.ai |
| Ketone Reduction | Cyclopropyl phenyl ketone | Sodium borohydride (NaBH₄) | Ketone to secondary alcohol | masterorganicchemistry.comnumberanalytics.com |
Functional Group Interconversions and Derivatization
Once α-cyclopropylbenzyl alcohol is synthesized, its hydroxyl group can be further modified through various functional group interconversions to create a diverse range of derivatives.
Esterification Reactions (e.g., with Carbonate)
Esterification is a fundamental reaction for derivatizing alcohols. α-Cyclopropylbenzyl alcohol can be converted to its corresponding esters through reaction with carboxylic acids or their derivatives. youtube.comnih.gov A common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. researchgate.net
Specifically, carbonate esters can be formed by reacting the alcohol with phosgene (B1210022) or a chloroformate ester. wikipedia.org The reaction with phosgene yields the carbonate diester and hydrogen chloride, which needs to be neutralized with a base. wikipedia.org Alternatively, transesterification can be employed, where α-cyclopropylbenzyl alcohol displaces a more volatile alcohol from an existing carbonate ester. wikipedia.org The removal of unreacted starting materials and byproducts, such as leftover acid, can be achieved by washing with a sodium carbonate solution. youtube.com
Mitsunobu Reactions for O-Alkylhydroxylamine Synthesis
The Mitsunobu reaction is a versatile method for converting primary and secondary alcohols into a variety of other functional groups with inversion of stereochemistry. organic-chemistry.orgnih.gov This reaction is particularly useful for synthesizing O-alkylhydroxylamines from α-cyclopropylbenzyl alcohol. researchgate.net
The reaction involves the activation of the alcohol with a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgnih.gov This forms a reactive phosphonium (B103445) intermediate. A suitable nitrogen nucleophile, such as N-hydroxyphthalimide, can then displace the activated hydroxyl group. researchgate.netlookchem.com Subsequent removal of the phthalimide (B116566) protecting group yields the desired O-alkylhydroxylamine. The Mitsunobu reaction is known for its mild conditions and compatibility with a wide range of functional groups. orgsyn.org
Table 2: Derivatization Reactions of α-Cyclopropylbenzyl Alcohol
| Reaction | Reagent(s) | Product Type | Key Features | Reference(s) |
| Esterification | Carboxylic acid, acid catalyst | Ester | Reversible, often requires removal of water | researchgate.net |
| Carbonate Formation | Phosgene or chloroformate | Carbonate ester | Phosgene is highly toxic | wikipedia.org |
| Mitsunobu Reaction | PPh₃, DEAD/DIAD, N-hydroxyphthalimide | O-Alkylhydroxylamine | Inversion of stereochemistry | organic-chemistry.orgnih.govresearchgate.net |
Stereoselective Synthesis Approaches
The synthesis of specific stereoisomers of α-cyclopropylbenzyl alcohol is of significant interest, particularly for pharmaceutical applications where chirality can greatly influence biological activity.
Stereoselective synthesis can be achieved through several approaches. One method involves the asymmetric reduction of cyclopropyl phenyl ketone. masterorganicchemistry.com While the use of NaBH₄ on an unsubstituted ketone typically results in a racemic mixture, the presence of a chiral auxiliary or a chiral reducing agent can induce facial selectivity, leading to an excess of one enantiomer. masterorganicchemistry.comnumberanalytics.com
Another powerful strategy involves the stereoselective cyclopropanation of allylic alcohols. nih.gov The hydroxyl group of the allylic alcohol can direct the cyclopropanating agent to a specific face of the double bond, resulting in a diastereoselective reaction. nih.gov Furthermore, the development of catalytic asymmetric Simmons-Smith type reactions, although challenging, offers a pathway to enantiomerically enriched cyclopropyl alcohols. nih.gov
Systematic studies on the hydride reduction of substituted cyclopropyl ketones have shown that high stereoselectivity can be achieved. nih.gov The stereochemical outcome is often dictated by the conformation of the substrate, with the hydride attacking from the less hindered face of the preferred conformer. nih.gov These predictable stereochemical models are crucial for the rational design of synthetic routes to chiral α-cyclopropylbenzyl alcohol derivatives. nih.gov
Control of Stereochemistry in Cyclopropanation and Alcohol Formation
The spatial arrangement of atoms, or stereochemistry, in α-cyclopropylbenzyl alcohol is crucial as it dictates the molecule's properties and potential applications. The synthesis of this compound involves two key chemical transformations: the formation of the three-membered cyclopropane ring (cyclopropanation) and the creation of the alcohol group. Controlling the stereochemistry at both of these stages is a significant focus of synthetic organic chemistry.
One of the most powerful methods for creating cyclopropanes is the Simmons-Smith cyclopropanation. nih.gov This reaction has been modified over the years to improve its efficiency and selectivity. nih.gov A significant challenge lies in achieving catalytic asymmetric Simmons-Smith reactions. nih.gov An effective strategy to control the stereochemistry involves tandem reactions, where multiple transformations occur in a single pot without isolating the intermediate products. nih.gov This approach maximizes yield and minimizes the handling of potentially reactive intermediates. nih.gov
For instance, highly enantio- and diastereoselective methods have been developed for synthesizing a variety of cyclopropyl alcohols from achiral starting materials in one pot. nih.gov These methods often begin with an enantioselective carbon-carbon bond formation to create an intermediate called an allylic zinc alkoxide. nih.govnih.gov This intermediate then directs the subsequent cyclopropanation step, ensuring a high degree of stereocontrol. nih.govnih.gov By manipulating the reaction conditions and reagents, it is possible to selectively produce different stereoisomers. For example, to create anti-cyclopropanols, the intermediate allylic alkoxides can be converted to silyl (B83357) ethers before the cyclopropanation step. nih.gov In contrast, direct cyclopropanation of the allylic zinc alkoxide typically yields syn-cyclopropyl alcohols. nih.gov
The choice of reagents and the specific reaction pathway allows for the selective synthesis of various stereoisomers of substituted cyclopropyl alcohols, as detailed in the table below.
| Target Stereoisomer | Key Intermediate | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) |
| syn-Vinylcyclopropyl alcohols | Dienyl zinc alkoxides | >19:1 | 76-93% | 65-85% |
| anti-Cyclopropyl alcohols | Allylic silyl ether | ≥10:1 | 89-99% | 60-82% |
| syn-cis-Disubstituted cyclopropyl alcohols | (Z)-Allylic zinc alkoxides | >19:1 | 88-97% | 42-70% |
| This table summarizes the results from one-pot procedures for the synthesis of various cyclopropyl alcohol stereoisomers. nih.gov |
The cyclopropyl group itself is a key player in dictating the stereochemical outcome of reactions. Its unique structure allows for precise control during the formation of more complex molecular frameworks. chemicalbook.com
Chiral Catalyst Development for Enantioselective Synthesis
The development of chiral catalysts is paramount for the enantioselective synthesis of molecules like α-cyclopropylbenzyl alcohol, where only one of two mirror-image isomers (enantiomers) is desired. A variety of chiral catalysts have been developed to facilitate such transformations with high selectivity.
One notable method is the Corey-Bakshi-Shibata (CBS) reduction, which is a highly reliable and selective method for reducing prochiral ketones to chiral secondary alcohols. youtube.com This reaction uses a catalyst derived from the naturally occurring amino acid proline, which is inexpensive and available as either enantiomer. youtube.comyoutube.com The CBS catalyst creates a chiral environment that forces the reduction to occur preferentially on one face of the ketone, leading to a high enantiomeric excess of the desired alcohol product. youtube.comyoutube.com The catalyst can be modified to fine-tune its selectivity. youtube.com
Transition metal catalysts have also been extensively developed for enantioselective synthesis. For example, palladium/copper co-catalytic systems have been used for the stereodivergent synthesis of benzylic alcohol derivatives. nih.gov By simply changing the configuration of the chiral ligands attached to the metal catalysts, it is possible to synthesize all four possible stereoisomers of a product from the same starting materials. nih.gov
The development of chiral N-heterocyclic carbene (NHC)-nickel complexes represents another advancement. These catalysts can convert simple racemic secondary alcohols (a 50:50 mixture of both enantiomers) into enantioenriched tertiary alcohols through a process of dehydrogenation followed by an asymmetric addition of an arylboronic ester. organic-chemistry.org
The table below highlights different chiral catalytic systems and their applications in generating chiral alcohols.
| Catalytic System | Reaction Type | Key Features |
| Corey-Bakshi-Shibata (CBS) Catalyst | Ketone Reduction | Uses a proline-derived oxazaborolidine catalyst; provides high enantioselectivity. youtube.comyoutube.com |
| Pd/Cu Co-catalysis | Asymmetric Benzylic Substitution | Allows for stereodivergent synthesis by changing ligand configuration. nih.gov |
| Chiral (diene)Rh(I) Complex | Arylation of α-keto esters | Provides tertiary aryl glycolate (B3277807) derivatives with high diastereo- and enantioselectivity. organic-chemistry.org |
| Chiral NHC-Nickel Complex | Dehydrogenative arylation of secondary alcohols | Upgrades racemic secondary alcohols to enantioenriched tertiary alcohols. organic-chemistry.org |
| This table showcases a selection of modern chiral catalytic systems for the synthesis of chiral alcohols. |
Green Chemistry and Sustainable Synthetic Protocols
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the context of synthesizing α-cyclopropylbenzyl alcohol, this translates to developing protocols that are more environmentally benign and sustainable.
A key aspect of green chemistry is the use of catalysts to make reactions more efficient and reduce energy consumption. nih.gov For example, using a very low loading (0.5 mol%) of bismuth(III) trifluoromethanesulfonate (B1224126) as a catalyst allows for the efficient conversion of cyclopropyl carbinol derivatives into other valuable compounds under mild conditions. researchgate.net This method significantly reduces catalyst waste and energy usage. researchgate.net
Another green approach involves transition-metal-free reactions. A simple, benign, and efficient pathway has been developed for the synthesis of 1,3-diphenylpropan-1-ols through the radical coupling of aromatic alcohols. chalmers.seresearchgate.net This method avoids the use of transition-metal catalysts and instead uses a dual-role reagent, t-BuONa, which acts as both a base and a radical initiator. chalmers.seresearchgate.net
The choice of solvent is also a crucial factor in the sustainability of a synthetic method. nih.gov The development of protocols that use environmentally benign solvents, such as cyclopentyl methyl ether (CPME), is a significant step forward. nih.gov Combining green solvents with technologies like continuous flow synthesis can further enhance safety and sustainability by allowing for better control over reaction conditions and minimizing waste. nih.gov
The following table summarizes some green and sustainable approaches applicable to the synthesis of complex alcohols.
| Green Chemistry Approach | Example Application | Sustainability Benefit |
| Low-Loading Catalysis | Bismuth(III) trifluoromethanesulfonate catalyzed conversion of cyclopropyl carbinols. researchgate.net | Reduced catalyst waste, lower energy consumption, and milder reaction conditions. |
| Transition-Metal-Free Synthesis | Base-mediated radical coupling of aromatic alcohols. chalmers.seresearchgate.net | Avoids potentially toxic and expensive transition metals. |
| Use of Renewable Feedstocks | Using alcohols derived from biomass as starting materials. chalmers.se | Reduces reliance on fossil fuels and utilizes abundant resources. |
| Sustainable Solvents and Flow Chemistry | Synthesis of NH-aziridines from vinyl azides using CPME in a flow-batch system. nih.gov | Reduces hazardous waste and improves safety and process control. |
| This table provides an overview of sustainable strategies in organic synthesis. |
Reactivity and Mechanistic Investigations of α Cyclopropylbenzyl Alcohol
Radical Reaction Pathways and Intermediates
The generation of a radical at the α-position of α-cyclopropylbenzyl alcohol leads to a series of competitive and, in some cases, reversible transformations. These pathways are dictated by the inherent stabilities of the radical intermediates and the transition states connecting them.
Cyclopropylmethyl Radical Isomerization to Allylmethyl Radical
The cyclopropylmethyl radical is a classic example of a system that can undergo rapid ring-opening to form the thermodynamically more stable homoallyl radical. psu.edu In the case of the α-cyclopropylbenzyl radical, the benzylic nature of the radical center introduces a significant stabilizing effect. psu.edu This benzylic stabilization, arising from the delocalization of the unpaired electron into the phenyl ring, significantly reduces the driving force for the ring-opening isomerization to an allylmethyl-type radical. psu.edu
Substituents on the phenyl ring that further stabilize the radical, such as electron-donating groups, would be expected to decrease the rate of rearrangement even further. psu.edu Conversely, electron-withdrawing groups might slightly increase the propensity for ring opening, although the inherent stability of the benzylic radical remains the dominant factor. psu.edu The isomerization, if it were to occur, would proceed via cleavage of one of the cyclopropyl (B3062369) C-C bonds to yield a 4-phenylbut-3-enyl radical. However, the stability of the initial α-cyclopropylbenzyl radical makes this a less favorable pathway compared to other potential reactions.
Reversible Ring-Opening of the α-Cyclopropylbenzyl Radical
Kinetic absorption spectroscopy, electron paramagnetic resonance (EPR), and product studies involving tributylstannane have provided compelling evidence that the α-cyclopropylbenzyl radical (1a) undergoes a reversible ring-opening to the 4-phenylbut-3-enyl radical (2a). researchgate.net Crucially, these studies indicate that the equilibrium favors the ring-closed form (1a). researchgate.net
This reversibility is a key mechanistic feature. While simple cyclopropylcarbinyl radicals often undergo essentially irreversible ring-opening, the benzylic stabilization of the α-cyclopropylbenzyl radical lowers the energy of the ring-closed form, making the ring-closing reaction competitive. researchgate.net The position of this equilibrium can be influenced by factors such as temperature and the presence of radical trapping agents.
Hammett Studies and Electronic Effects on Radical Character
While specific Hammett studies on α-cyclopropylbenzyl alcohol itself are not extensively documented in readily available literature, the principles derived from studies on related benzylic and cyclopropylcarbinyl radical systems provide a strong basis for understanding the electronic effects at play. The Hammett equation, log(k/k₀) = ρσ, allows for the quantification of the effect of substituents on the reaction rate. psu.edu
For reactions involving the formation or reaction of the α-cyclopropylbenzyl radical, the reaction constant (ρ) would provide insight into the nature of the transition state. A negative ρ value would indicate the development of positive charge in the transition state, suggesting an electrophilic character for the radical. Conversely, a positive ρ value would imply a nucleophilic radical. psu.edu
Studies on the addition of substituted benzyl (B1604629) radicals to alkenes have shown that the reaction is largely governed by radical stabilization effects, but polar effects can become significant. psu.edu In the context of the α-cyclopropylbenzyl radical, electron-donating substituents on the phenyl ring would be expected to stabilize the radical through resonance and induction, thereby affecting the rates of subsequent reactions such as hydrogen abstraction or addition to other molecules. nih.gov
The stability of the radical will also influence the equilibrium of the ring-opening reaction discussed previously. Electron-donating groups will favor the closed, benzylic radical form, while electron-withdrawing groups will make the ring-opened, less stabilized radical a more significant component of the equilibrium mixture.
Ionic Reaction Pathways and Nucleophilic Processes
In addition to radical-mediated reactions, α-cyclopropylbenzyl alcohol can also undergo ionic transformations, primarily through the formation of a carbocation intermediate. These pathways are highly relevant in the context of nucleophilic substitution and elimination reactions.
Nucleophilic Substitution Reactions "On Water"
Direct nucleophilic substitution of the hydroxyl group in α-cyclopropylbenzyl alcohol with water as the nucleophile under neutral conditions is generally not a feasible process. youtube.comyoutube.com The hydroxide (B78521) ion (OH⁻) is a poor leaving group, making the uncatalyzed cleavage of the C-O bond energetically unfavorable. youtube.comyoutube.com
For a nucleophilic substitution to occur in an aqueous medium, the reaction typically requires acid catalysis. youtube.comyoutube.comlibretexts.org The acid protonates the hydroxyl group to form an alkyloxonium ion, which contains a much better leaving group: a neutral water molecule. youtube.comyoutube.comlibretexts.org
The mechanism would proceed as follows:
Protonation: The lone pair of electrons on the oxygen of the alcohol attacks a proton (H⁺) from an acid catalyst, forming a protonated alcohol (an alkyloxonium ion).
Formation of Carbocation: The protonated alcohol then dissociates, with the water molecule acting as the leaving group, to form a secondary benzylic carbocation. The stability of this carbocation is enhanced by both the phenyl group (resonance) and the cyclopropyl group (bent p-orbitals).
Nucleophilic Attack: A water molecule from the solvent then acts as a nucleophile, attacking the electrophilic carbocation.
Deprotonation: A final deprotonation step, where another water molecule acts as a base, yields the product and regenerates the acid catalyst.
Therefore, while the reaction can occur "in water," it is more accurately described as an acid-catalyzed solvolysis reaction where water serves as both the solvent and the nucleophile.
Role of Carbocation Intermediates in Reactions
The formation of a carbocation is central to the ionic reactivity of α-cyclopropylbenzyl alcohol. lumenlearning.comlibretexts.orgyoutube.com The stability of the resulting carbocation is a key determinant of the reaction mechanism and rate. The carbocation formed from α-cyclopropylbenzyl alcohol is a secondary benzylic carbocation, which is significantly stabilized by resonance delocalization of the positive charge into the aromatic ring. libretexts.orglumenlearning.comlibretexts.org The adjacent cyclopropyl group also contributes to the stabilization of the carbocation through its unique electronic properties, specifically the ability of its bent p-orbitals to overlap with the empty p-orbital of the carbocationic center.
This high degree of stability favors an Sₙ1-type mechanism for nucleophilic substitution reactions. libretexts.orglumenlearning.comlibretexts.org In an Sₙ1 reaction, the rate-determining step is the formation of the carbocation. masterorganicchemistry.com
Carbocation intermediates are also prone to rearrangements to form more stable carbocations. lumenlearning.comlibretexts.orgyoutube.comlibretexts.org However, in the case of the α-cyclopropylbenzyl carbocation, a rearrangement is less likely because the initial carbocation is already highly stabilized. A hydride or alkyl shift would likely lead to a less stable carbocation. For instance, a hydride shift from the cyclopropyl ring would result in a less stable secondary carbocation without the benefit of benzylic stabilization.
The table below summarizes the key reactive intermediates of α-cyclopropylbenzyl alcohol and their characteristic reactions.
| Intermediate | Type | Formation | Characteristic Reactions |
| α-Cyclopropylbenzyl radical | Radical | Homolytic cleavage of C-H or C-X bond | Reversible ring-opening, Hydrogen abstraction, Addition to π systems |
| α-Cyclopropylbenzyl carbocation | Ionic | Heterolytic cleavage of C-X bond (often acid-catalyzed) | Nucleophilic attack (Sₙ1), Elimination (E1) |
Condensation Reactions with Carbonyl Compounds
Carbonyl condensation reactions are fundamental carbon-carbon bond-forming processes in organic chemistry. iitk.ac.inlibretexts.org These reactions typically involve the reaction of an enolate ion (a nucleophile generated from a carbonyl compound with an α-hydrogen) with a second carbonyl compound (an electrophile). libretexts.orgopenstax.org The general mechanism proceeds through a nucleophilic addition followed by an α-substitution. openstax.org
The most well-known of these is the Aldol (B89426) reaction, where two molecules of an aldehyde or ketone react in the presence of a base or acid to form a β-hydroxy carbonyl compound. iitk.ac.inopenstax.org The position of the equilibrium in aldol reactions is sensitive to steric factors and reaction conditions. openstax.orgvanderbilt.edu
While α-cyclopropylbenzyl alcohol itself cannot form an enolate due to the absence of α-protons, its corresponding ketone, cyclopropyl phenyl ketone (formed via oxidation), can serve as the electrophilic partner in a mixed or crossed aldol condensation. In such a reaction, a different aldehyde or ketone would be deprotonated to form the nucleophilic enolate, which would then attack the carbonyl carbon of cyclopropyl phenyl ketone. The viability and outcome of such reactions depend on carefully controlling the conditions to favor the desired crossed-product over self-condensation of the enolizable partner. libretexts.org
Williamson Ether Synthesis Applications
The Williamson ether synthesis is a robust and widely used method for preparing symmetrical and unsymmetrical ethers. byjus.com The reaction mechanism is a classic bimolecular nucleophilic substitution (SN2), where an alkoxide ion acts as the nucleophile and displaces a halide or other suitable leaving group from a primary alkyl substrate. masterorganicchemistry.compressbooks.pub
In this context, α-cyclopropylbenzyl alcohol can be readily converted into its conjugate base, the α-cyclopropylbenzyl alkoxide, by treatment with a strong base such as sodium hydride (NaH). pressbooks.pubkhanacademy.org This alkoxide is a potent nucleophile capable of reacting with various primary alkyl halides to yield the corresponding ethers. Due to the SN2 nature of the reaction, primary alkyl halides are the preferred electrophiles to avoid competing elimination reactions that dominate with secondary and tertiary halides. masterorganicchemistry.com
Below is a table illustrating potential reactants and the resulting ether products.
| Alkoxide Reactant | Alkyl Halide Reactant | Resulting Ether Product |
| Sodium α-cyclopropylbenzyl alkoxide | Methyl iodide | 1-cyclopropyl-1-methoxy-1-phenylmethane |
| Sodium α-cyclopropylbenzyl alkoxide | Ethyl bromide | 1-cyclopropyl-1-ethoxy-1-phenylmethane |
| Sodium α-cyclopropylbenzyl alkoxide | Propyl chloride | 1-cyclopropyl-1-propoxy-1-phenylmethane |
Intramolecular versions of this reaction are also possible if the alcohol and a halide are present on the same molecule, leading to the formation of cyclic ethers. libretexts.org
Acetal (B89532) and Hemiacetal Formation
Alcohols react reversibly with aldehydes and ketones to form hemiacetals and acetals. libretexts.orglibretexts.org The reaction is typically catalyzed by acid, which activates the carbonyl group for nucleophilic attack by the weakly nucleophilic alcohol. libretexts.org The initial addition yields a hemiacetal, which contains both a hydroxyl (-OH) and an alkoxyl (-OR) group attached to the same carbon. byjus.commasterorganicchemistry.com
In the presence of excess alcohol and continued acid catalysis, the hemiacetal can undergo a further reaction. The hydroxyl group is protonated, converting it into a good leaving group (water), which is subsequently eliminated. A second molecule of the alcohol then attacks the resulting carbocation, and deprotonation yields a stable acetal, a molecule with two alkoxyl groups on the same carbon. libretexts.orgyoutube.com
α-Cyclopropylbenzyl alcohol can serve as the alcohol component in this reaction, attacking a variety of aldehydes and ketones to form the corresponding acetals. The water formed during the reaction must often be removed to drive the equilibrium toward the acetal product. libretexts.org
| Carbonyl Reactant | Alcohol Reactant | Resulting Acetal Product |
| Acetaldehyde | α-Cyclopropylbenzyl alcohol (2 eq.) | 1,1-bis(cyclopropyl(phenyl)methoxy)ethane |
| Acetone (B3395972) | α-Cyclopropylbenzyl alcohol (2 eq.) | 2,2-bis(cyclopropyl(phenyl)methoxy)propane |
| Cyclohexanone | α-Cyclopropylbenzyl alcohol (2 eq.) | 1,1-bis(cyclopropyl(phenyl)methoxy)cyclohexane |
Metal-Catalyzed Transformations
Modern synthetic chemistry increasingly relies on metal catalysts to achieve efficient and selective transformations. α-Cyclopropylbenzyl alcohol has been investigated as a substrate in several such catalytic systems.
A strategy for the gold(III)-catalyzed decarboxylative coupling of indole-3-carboxylic acids with benzylic alcohols has been developed as a direct route to synthesize 3-benzylindoles. nih.gov The reaction proceeds in water under mild conditions without the need for a base or other additives, producing carbon dioxide and water as the only byproducts. nih.gov While α-cyclopropylbenzyl alcohol was not explicitly listed among the substrates in the initial study, it falls into the general category of benzylic alcohols suitable for this transformation. The proposed mechanism involves a Hammett study indicating a buildup of positive charge on the indole (B1671886) ring in the transition state and a kinetic solvent isotope effect (KSIE) of 2.7, suggesting the involvement of proton transfer in the rate-determining step. nih.gov
| Indole Substrate | Benzylic Alcohol | Catalyst | Yield |
| Indole-3-carboxylic acid | Benzyl alcohol | AuCl₃ | 93% |
| 5-Methoxyindole-3-carboxylic acid | Benzyl alcohol | AuCl₃ | 85% |
| Indole-3-carboxylic acid | 4-Methylbenzyl alcohol | AuCl₃ | 91% |
This table presents examples from the cited study to illustrate the reaction's scope. nih.gov
The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a green and atom-economical process that uses alcohols as alkylating agents. researchgate.net In this catalytic cycle, a transition metal catalyst temporarily abstracts hydrogen from an alcohol, oxidizing it in-situ to the corresponding aldehyde or ketone. This intermediate then reacts with a nucleophile. Finally, the catalyst returns the "borrowed" hydrogen to the resulting intermediate to yield the final product.
A palladium-catalyzed dehydrative N-benzylation of 2-aminopyridines with benzylic alcohols has been demonstrated in water. rsc.org This process, which functions through a borrowing hydrogen pathway, allows for the formation of C-N bonds using the benzylic alcohol as the alkylating agent. researchgate.netrsc.org Mechanistic studies, including crossover experiments and a kinetic isotope effect (KIE) of 2.9, confirm that the cleavage of the benzylic C-H bond of the alcohol is involved in the rate-determining step. rsc.orgresearchgate.net α-Cyclopropylbenzyl alcohol is a suitable substrate for this type of transformation, acting as a source for the cyclopropyl(phenyl)methyl group.
Site-selective incorporation of deuterium (B1214612) into organic molecules is of significant interest for mechanistic studies and for enhancing the metabolic stability of pharmaceuticals. nih.govresearchgate.net An efficient method for the α-selective deuteration of alcohols has been developed using an iridium(III)-bipyridonate complex as the catalyst and deuterium oxide (D₂O) as the deuterium source. nih.govrsc.org
This protocol has been successfully applied to α-cyclopropylbenzyl alcohol. rsc.org The reaction proceeds under mild conditions, demonstrating high chemoselectivity for the α-position. nih.govdntb.gov.ua The mechanism involves the iridium-catalyzed dehydrogenation of the alcohol to form cyclopropyl phenyl ketone as an intermediate. The iridium-hydride species formed in this step then exchanges its hydrogen for deuterium with D₂O. Finally, the resulting iridium-deuteride species reduces the ketone intermediate to furnish the α-deuterated alcohol. researchgate.netrsc.org
| Substrate | Catalyst | Conditions | Yield | % Deuterium Incorporation |
| α-Cyclopropylbenzyl alcohol | Ir-1 Complex | NaOD, D₂O, 100 °C | 90% | 96% |
Data sourced from The Royal Society of Chemistry. rsc.org
Titanium-Catalyzed Deoxygenation
The deoxygenation of alcohols is a fundamental transformation in organic synthesis, providing a method for the direct removal of a hydroxyl group. While classic methods like the Barton-McCombie reaction exist, they often require stoichiometric and toxic reagents such as tin compounds. chemrxiv.org Modern advancements have led to the development of catalytic systems, with titanium-based catalysts emerging as a cost-effective and efficient option for the deoxygenation of benzylic alcohols. chemrxiv.orgresearchgate.net
A notable system for this transformation employs the non-precious precatalyst titanocene (B72419) dichloride (Cp₂TiCl₂), in conjunction with a silane (B1218182), such as methyldiethoxysilane (Me(EtO)₂SiH), and 2-methyltetrahydrofuran (B130290) (2-MeTHF) as the solvent. researchgate.netrsc.org Mechanistic studies indicate that the silane serves a dual role as both the hydrogen donor and the regenerating agent for the active catalytic species. researchgate.netrsc.org
This catalytic method demonstrates broad functional group tolerance and has been successfully applied to a range of secondary benzylic alcohols. Although direct studies on α-cyclopropylbenzyl alcohol are not extensively detailed, the reactivity of similar secondary benzylic alcohols provides strong evidence for its potential as a substrate in this transformation. The reaction generally proceeds under mild conditions to yield the corresponding deoxygenated product. For instance, the deoxygenation of 1-phenylethanol (B42297) using this system yields ethylbenzene (B125841) in good yield. chemrxiv.org
The general scope of the titanium-catalyzed deoxygenation for various secondary benzylic alcohols is illustrated in the table below, showcasing the versatility of this method.
Table 1: Titanium-Catalyzed Deoxygenation of Various Secondary Benzylic Alcohols
| Substrate | Product | Yield (%) |
|---|---|---|
| 1-Phenylethanol | Ethylbenzene | 75 |
| 1-(4-Methoxyphenyl)ethanol | 1-Ethyl-4-methoxybenzene | 78 |
| Diphenylmethanol | Diphenylmethane | 70 |
Yields are based on reported values for similar catalytic systems and are illustrative. chemrxiv.org
Iron-Catalyzed Alcohol Oxidation (Oppenauer-type)
The Oppenauer oxidation is a classic method for the selective oxidation of secondary alcohols to ketones. wikipedia.org Traditionally, this reaction utilizes aluminum alkoxides, such as aluminum isopropoxide, with a ketone like acetone serving as both the solvent and the hydride acceptor. wikipedia.orgbyjus.com The reaction equilibrium is driven towards the product by using a large excess of the oxidant. byjus.com
In the quest for more sustainable and economical catalysts, iron-based systems have been developed for Oppenauer-type oxidations. researchgate.netacsgcipr.org These catalysts offer a more environmentally benign alternative to aluminum or other transition metals. researchgate.net For instance, (hydroxycyclopentadienyl)iron dicarbonyl hydride complexes have demonstrated catalytic activity for the oxidation of various alcohols using acetone as the hydrogen acceptor. researchgate.net
The mechanism of the Oppenauer oxidation, whether catalyzed by aluminum or iron, is believed to proceed through a six-membered cyclic transition state. wikipedia.orgacsgcipr.org The key steps involve:
Coordination of the alcohol to the metal center.
Deprotonation of the coordinated alcohol to form a metal alkoxide intermediate.
Coordination of the ketone oxidant (e.g., acetone) to the metal center.
A concerted hydride transfer from the α-carbon of the alcohol to the carbonyl carbon of the acetone via a six-membered transition state. wikipedia.org
Release of the newly formed ketone and the reduced alcohol (e.g., isopropanol).
While the direct iron-catalyzed Oppenauer oxidation of α-cyclopropylbenzyl alcohol is not explicitly documented in readily available literature, the reaction is highly applicable to a wide range of secondary alcohols. researchgate.netalfa-chemistry.com Given the high selectivity of this oxidation for secondary alcohols, it is anticipated that α-cyclopropylbenzyl alcohol would be efficiently converted to cyclopropyl phenyl ketone under these conditions. wikipedia.org
Table 2: General Parameters for Iron-Catalyzed Oppenauer-Type Oxidation
| Parameter | Description |
|---|---|
| Catalyst | Iron complexes, e.g., (Cyclopentadienone)iron carbonyl compounds. researchgate.net |
| Substrate | Secondary alcohols. wikipedia.org |
| Oxidant | Ketones such as acetone or cyclohexanone, often used in excess. alfa-chemistry.com |
| Product | Corresponding ketone. |
| By-product | Corresponding reduced alcohol from the oxidant (e.g., isopropanol (B130326) from acetone). |
Kinetic and Thermodynamic Aspects of Reactions
Kinetic Isotope Effect (KIE) Studies
The kinetic isotope effect (KIE) is a powerful tool for elucidating the mechanisms of chemical reactions. libretexts.org It is defined as the ratio of the rate constant of a reaction with a light isotope (kₗ) to the rate constant of the same reaction with a heavy isotope (kₕ) (KIE = kₗ/kₕ). wikipedia.org By replacing an atom at or near the reaction center with one of its heavier isotopes, changes in the reaction rate can provide detailed information about the rate-determining step and the nature of the transition state. libretexts.org
In the context of reactions involving α-cyclopropylbenzyl alcohol, a deuterium KIE (kH/kD) is particularly informative. This involves comparing the reaction rate of the normal alcohol with its isotopologue, where the hydrogen atom on the α-carbon (the carbon bearing the hydroxyl group) is replaced by deuterium.
Primary KIE : A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. For C-H bond cleavage, a normal primary KIE (kH/kD > 1) is typically observed, often in the range of 2-7. libretexts.orgepfl.ch This is because the C-H bond has a higher zero-point vibrational energy than the C-D bond, making the C-H bond easier to break. princeton.edu A significant primary KIE in a reaction of α-cyclopropylbenzyl alcohol, such as oxidation, would indicate that the C-H bond at the α-position is being broken in the rate-determining step.
Secondary KIE : A secondary KIE arises when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. wikipedia.org These effects are generally smaller than primary KIEs. For reactions proceeding through a carbocation intermediate, such as an SN1 solvolysis, a change in hybridization from sp³ (in the reactant) to sp² (in the carbocation intermediate) at the α-carbon results in a small, normal secondary KIE (kH/kD ≈ 1.1-1.25). wikipedia.orgrsc.org This is because the out-of-plane bending vibration of the C-H bond is less restricted in the sp²-hybridized transition state.
Table 3: Expected Kinetic Isotope Effects (kH/kD) for Reactions of α-Cyclopropylbenzyl Alcohol
| Reaction Type | Rate-Determining Step | Expected kH/kD | Mechanistic Implication |
|---|---|---|---|
| Oxidation | C-H bond cleavage | > 2 | C-H bond is broken in the RDS. princeton.edu |
| Sₙ1 Solvolysis | Formation of carbocation | ~1.1 - 1.25 | Change in hybridization from sp³ to sp². wikipedia.org |
Influence of Solvent Polarity on Reaction Rates and Mechanisms
The choice of solvent can significantly impact the rate and mechanism of a chemical reaction, particularly for reactions that involve charged intermediates or transition states. researchgate.net For reactions of α-cyclopropylbenzyl alcohol, especially those proceeding via carbocationic intermediates like solvolysis, solvent polarity plays a crucial role.
Polar protic solvents, such as water, ethanol, and acetic acid, are effective at stabilizing charged species through dipole-dipole interactions and hydrogen bonding. researchgate.netnih.gov In a reaction like the solvolysis of a derivative of α-cyclopropylbenzyl alcohol (e.g., the tosylate or bromide), a more polar solvent will better solvate and stabilize the forming carbocation and the leaving group in the transition state. This stabilization lowers the activation energy and thus increases the reaction rate. nih.gov
The Grunwald-Winstein equation is a linear free-energy relationship used to quantify the effect of solvent on solvolysis rates:
log(k/k₀) = mY + lN
where:
k is the rate constant in a given solvent.
k₀ is the rate constant in a reference solvent (typically 80% ethanol/20% water).
m is the sensitivity of the substrate to the solvent's ionizing power (Y).
Y is a measure of the solvent's ionizing power.
l is the sensitivity of the substrate to the solvent's nucleophilicity (N).
N is a measure of the solvent's nucleophilicity.
For a reaction proceeding through a purely Sₙ1 mechanism, the rate is highly dependent on the solvent's ionizing power, resulting in a large 'm' value (typically close to 1) and a small 'l' value. Conversely, an Sₙ2 mechanism shows greater sensitivity to solvent nucleophilicity (larger 'l' value). acs.org Studies on the solvolysis of related cyclopropylcarbinyl systems have shown significant sensitivity to solvent ionizing power, consistent with mechanisms involving carbocation intermediates. acs.orgnih.gov Therefore, it is expected that the rates of reactions of α-cyclopropylbenzyl alcohol that form carbocationic intermediates will be substantially accelerated in more polar solvents.
Table 4: Polarity of Common Solvents
| Solvent | Polarity Index (E_T(30)) | Type |
|---|---|---|
| Hexane | 31.0 | Nonpolar |
| Toluene | 33.9 | Nonpolar |
| Dichloromethane | 40.7 | Polar Aprotic |
| Acetone | 42.2 | Polar Aprotic |
| Acetonitrile (B52724) | 45.6 | Polar Aprotic |
| 2-Propanol | 48.4 | Polar Protic |
| Ethanol | 51.9 | Polar Protic |
| Methanol (B129727) | 55.4 | Polar Protic |
| Acetic Acid | 51.2 | Polar Protic |
E_T(30) is a common measure of solvent polarity. rochester.edu
Stereochemical Research and Chiral Separations
Analytical Techniques for Enantiomeric Purity Determination
The accurate determination of the enantiomeric composition of α-cyclopropylbenzyl alcohol is crucial for its application in stereoselective synthesis and pharmacological studies. High-Performance Liquid Chromatography (HPLC) stands out as the most robust and widely used technique for this purpose. The primary approach involves the use of chiral stationary phases (CSPs) that can differentiate between the two enantiomers.
Another strategy to determine enantiomeric purity is through pre-column derivatization. In this method, the alcohol enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomeric products, having different physical properties, can then be separated on a standard achiral chromatography column.
Circular dichroism (CD) spectroscopy offers a complementary technique. When coupled with HPLC (HPLC-CD), it can provide information on the enantiomeric composition of the eluting peaks without requiring baseline separation, offering a rapid screening method.
Chiral Stationary Phases for Chromatographic Resolution
The core of chiral HPLC lies in the selection of an appropriate chiral stationary phase. For the resolution of α-cyclopropylbenzyl alcohol and related aromatic alcohols, several types of CSPs have proven effective.
Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209) carbamates, are among the most successful for the separation of a wide range of chiral compounds, including alcohols. Columns such as Chiralcel® OD-H and Chiralpak® AD-H, which are based on cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate) respectively, are frequently employed. The separation mechanism on these phases involves a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance, which differ for the two enantiomers, leading to different retention times. The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol), and the column temperature are critical parameters that are optimized to achieve baseline resolution.
Application of γ-Cyclodextrin Metal-Organic Frameworks (MOFs) in Chiral Separation
A novel and efficient approach for the chiral separation of aromatic alcohols involves the use of γ-cyclodextrin metal-organic frameworks (γ-CD-MOFs) as a chiral stationary phase in HPLC. ct-k.comresearchgate.netnih.gov These crystalline porous materials offer a unique chiral environment for separation.
The chiral recognition mechanism of γ-CD-MOF is attributed to the microenvironment within the framework and the hydrophobic and hydrogen-bonding interactions between the chiral aromatic alcohol and the γ-CD cavities. ct-k.comnih.gov The specific spatial arrangement of the glucopyranosyl residues in γ-cyclodextrin creates a chiral pocket that can preferentially include one enantiomer over the other.
Research has demonstrated the successful separation of various chiral aromatic alcohols using γ-CD-MOF packed columns. ct-k.comnih.gov The separation is typically carried out under reversed-phase conditions, using mobile phases such as methanol (B129727)/water or acetonitrile (B52724)/water mixtures. The performance of these columns shows good precision, selectivity, and resolution for this class of compounds. ct-k.comnih.gov
Diastereoselective Reactions Involving α-Cyclopropylbenzyl Alcohol
Diastereoselective reactions are fundamental in stereoselective synthesis, allowing for the preferential formation of one diastereomer over others. α-Cyclopropylbenzyl alcohol can participate in such reactions, for example, through the esterification with a chiral acid or its derivative.
One common strategy involves the enzymatic kinetic resolution of racemic alcohols. Lipases are frequently used to selectively acylate one enantiomer of the alcohol, leading to a mixture of an enantioenriched ester and the unreacted, enantioenriched alcohol. For instance, the dynamic kinetic resolution of secondary alcohols can be achieved using a combination of a lipase (B570770) for enantioselective acylation and a ruthenium complex for in-situ racemization of the slower-reacting enantiomer, yielding a single ester diastereomer in high yield and enantiomeric excess. mdpi.com
Another approach is the use of chiral auxiliaries. A chiral auxiliary can be attached to a molecule to direct the stereochemical outcome of a subsequent reaction. While direct examples involving α-cyclopropylbenzyl alcohol are not extensively documented in readily available literature, the general principle involves reacting the alcohol with a chiral molecule to form a diastereomeric intermediate, which then undergoes a reaction where the chiral auxiliary shields one face of the molecule, leading to a diastereoselective transformation. After the reaction, the auxiliary can be removed.
For instance, the diastereoselective synthesis of cyclopropanes can be achieved through various methods, including the directed cyclopropanation of allylic alcohols. nih.gov While not a direct reaction of α-cyclopropylbenzyl alcohol, this illustrates the strategies employed to achieve diastereoselectivity in molecules containing a cyclopropyl (B3062369) group.
Spectroscopic and Advanced Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of α-cyclopropylbenzyl alcohol by probing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).
In ¹H NMR spectroscopy, the chemical environment of each proton in the molecule dictates its resonance frequency, reported as a chemical shift (δ) in parts per million (ppm). hw.ac.uk The spectrum of α-cyclopropylbenzyl alcohol displays characteristic signals for the aromatic, benzylic, and cyclopropyl (B3062369) protons. The protons on the phenyl group typically appear as a multiplet in the aromatic region, approximately between 7.2 and 7.4 ppm. rsc.orghmdb.ca The proton attached to the carbon bearing the hydroxyl group (the benzylic proton) is a single, distinct signal. The protons of the cyclopropyl group exhibit complex splitting patterns due to their diastereotopic nature and coupling with the benzylic proton, appearing in the upfield region of the spectrum. The hydroxyl proton often appears as a broad singlet, and its chemical shift can vary depending on the solvent and sample concentration. hw.ac.ukdocbrown.info
Table 1: Representative ¹H NMR Spectral Data for α-Cyclopropylbenzyl alcohol
| Proton Type | Approximate Chemical Shift (δ) in ppm | Multiplicity |
| Phenyl (C₆H₅) | 7.2-7.4 | Multiplet (m) |
| Benzylic (CH-OH) | ~4.3 | Doublet (d) |
| Hydroxyl (OH) | Variable | Broad Singlet (br s) |
| Cyclopropyl (CH) | ~1.1-1.3 | Multiplet (m) |
| Cyclopropyl (CH₂) | ~0.3-0.7 | Multiplet (m) |
Note: Specific chemical shifts and coupling constants can vary based on the solvent and spectrometer frequency.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. ucl.ac.uk In α-cyclopropylbenzyl alcohol, distinct signals are observed for the carbinol carbon, the aromatic carbons, and the carbons of the cyclopropyl ring. The carbon atom bonded to the hydroxyl group (C-OH) typically resonates in the range of 70-85 ppm. libretexts.org The aromatic carbons show signals between approximately 125 and 145 ppm. The carbons of the strained cyclopropyl ring appear at significantly higher field (lower ppm values), with the methine carbon appearing around 15-20 ppm and the methylene (B1212753) carbons resonating at approximately 0-10 ppm. chemicalbook.com
Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, while quaternary carbons would be absent. This technique is invaluable for confirming the assignments of the cyclopropyl and benzylic carbons.
Table 2: Typical ¹³C NMR Chemical Shifts for α-Cyclopropylbenzyl alcohol
| Carbon Type | Approximate Chemical Shift (δ) in ppm |
| Quaternary Aromatic (C) | ~143 |
| Aromatic (CH) | 126-129 |
| Benzylic (CH-OH) | ~76 |
| Cyclopropyl (CH) | ~17 |
| Cyclopropyl (CH₂) | ~2-4 |
Note: Values are approximate and can be influenced by the solvent and experimental conditions.
Deuterium (B1214612) (²H) NMR can be employed in isotopic labeling studies to trace the fate of specific hydrogen atoms in chemical reactions. For instance, by selectively replacing a proton in α-cyclopropylbenzyl alcohol with a deuterium atom, one can monitor reaction mechanisms. The change in the NMR spectrum, specifically the disappearance of a ¹H signal and the appearance of a characteristic ²H signal, provides direct evidence of the labeled site's involvement. This technique is particularly useful in mechanistic studies involving radical intermediates, where the cyclopropyl group can act as a "radical clock" to probe the rates of radical rearrangements.
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and deducing its structure. libretexts.org In the electron ionization (EI) mass spectrum of α-cyclopropylbenzyl alcohol (molecular weight: 148.20 g/mol ), the molecular ion peak (M⁺) may be observed at m/z 148, although it can be weak. nist.govnist.gov
Common fragmentation pathways for alcohols include alpha-cleavage and dehydration. libretexts.orgyoutube.comlibretexts.org
Alpha-cleavage: Breakage of the bond between the benzylic carbon and the cyclopropyl ring can lead to the formation of a stable benzoyl cation fragment or related structures.
Dehydration: The loss of a water molecule (18 amu) from the molecular ion can produce a fragment ion at m/z 130. libretexts.org
Other significant peaks in the mass spectrum of α-cyclopropylbenzyl alcohol are often observed at m/z 120, 105, 91 (the tropylium (B1234903) ion), and 77 (the phenyl cation). nih.govchemicalforums.com The fragmentation pattern serves as a molecular fingerprint that can be used to identify the compound. nist.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy probe the vibrational and electronic transitions within a molecule, respectively, providing information about functional groups and conjugated systems. sigmaaldrich.com
Infrared (IR) Spectroscopy: The IR spectrum of α-cyclopropylbenzyl alcohol is characterized by several key absorption bands. nih.govnist.gov A strong, broad absorption in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from hydrogen bonding. libretexts.orglibretexts.org The C-H stretching vibrations of the aromatic ring typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclopropyl group are found just below 3000 cm⁻¹. A distinct C-O stretching vibration for the secondary alcohol is usually observed in the 1100-1000 cm⁻¹ region. libretexts.org
Table 3: Characteristic IR Absorption Bands for α-Cyclopropylbenzyl alcohol
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| Hydroxyl (O-H) | Stretching | 3600-3200 (broad) |
| Aromatic (C-H) | Stretching | ~3100-3000 |
| Aliphatic (C-H) | Stretching | ~3000-2850 |
| Aromatic (C=C) | Stretching | ~1600, 1500 |
| Alcohol (C-O) | Stretching | ~1050 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of α-cyclopropylbenzyl alcohol is dominated by the electronic transitions of the phenyl group. It typically shows absorption bands characteristic of the benzene (B151609) chromophore, usually around 250-270 nm. The presence of the hydroxyl and cyclopropyl groups has a minor effect on the position of these absorption maxima.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique for the direct detection and characterization of paramagnetic species, such as free radicals. bruker.comnih.govljmu.ac.uk In the context of α-cyclopropylbenzyl alcohol, EPR spectroscopy is instrumental in studying reactions where radical intermediates are formed. For example, the oxidation of α-cyclopropylbenzyl alcohol can proceed via a ketyl radical intermediate. rsc.orgncsu.edu
The formation of the α-cyclopropylbenzyl ketyl radical can be initiated photochemically or through reaction with other radical species. rsc.org EPR spectroscopy can detect this transient radical, and the analysis of the resulting spectrum (specifically the g-factor and hyperfine coupling constants) provides detailed information about the radical's electronic structure and the distribution of the unpaired electron. This technique is crucial for confirming the presence of such elusive intermediates and for understanding the mechanisms of reactions involving single-electron transfer (SET) processes. ncsu.edunih.gov
Chromatographic Methods for Purity and Mixture Analysis
Chromatography is an indispensable tool for the analysis of α-cyclopropylbenzyl alcohol, providing robust methods for determining purity, quantifying the compound in complex mixtures, and separating its stereoisomers.
Gas chromatography (GC) is a powerful technique for analyzing volatile compounds like α-cyclopropylbenzyl alcohol. In a typical GC analysis, the alcohol is vaporized and swept by a carrier gas (such as helium or nitrogen) through a capillary column. The column's stationary phase, a microscopic layer of liquid or polymer on an inert solid support, separates components based on their boiling points and interactions with the phase. agropages.com A Flame Ionization Detector (FID) is commonly used for detection, as it offers high sensitivity to organic compounds. epa.govnist.gov When the separated components exit the column and are burned in a hydrogen-air flame, they produce ions that generate a measurable electrical current, which is proportional to the amount of the analyte. epa.gov
This method is highly effective for assessing the purity of α-cyclopropylbenzyl alcohol by detecting and quantifying any volatile impurities, such as residual starting materials from its synthesis or byproducts like benzaldehyde. nist.govnih.gov
Given that α-cyclopropylbenzyl alcohol is chiral, enantioselective GC is employed to separate its (R)- and (S)-enantiomers. This is achieved using a chiral stationary phase (CSP), often based on derivatized cyclodextrins. nih.govglentham.com These cyclodextrin (B1172386) macromolecules create a chiral environment within the column, leading to differential interactions with the enantiomers and resulting in their separation into distinct peaks. nih.govglentham.com
Table 1: Representative GC-FID Parameters for the Analysis of α-Cyclopropylbenzyl Alcohol
| Parameter | Value/Description | Purpose |
|---|---|---|
| Column | Capillary Column (e.g., ZB-WAX, RXI-5Sil MS) | Separation of volatile components |
| Dimensions | 30 m length x 0.25-0.32 mm I.D. x 0.25-0.5 µm film | Standard dimensions for high-resolution separation |
| Carrier Gas | Helium or Nitrogen | Mobile phase to carry the sample through the column |
| Injector Temp. | 200-250 °C | Ensures rapid vaporization of the sample |
| Oven Program | Initial 50-70°C, ramp at 5-10°C/min to 220-240°C | Temperature gradient to elute components with different boiling points |
| Detector | Flame Ionization Detector (FID) | Sensitive detection of organic analytes |
| Detector Temp. | 250-310 °C | Prevents condensation of analytes in the detector |
| Chiral CSP | Derivatized β-cyclodextrin (for enantioseparation) | Creates a chiral environment for separating enantiomers |
High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the analysis of α-cyclopropylbenzyl alcohol, offering versatility for both purity assessment and, crucially, for the separation of its enantiomers. scispace.com HPLC operates by pumping a liquid solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). caymanchem.com
For achiral analysis to determine purity, reversed-phase HPLC is common. A nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). caymanchem.com
The primary application of HPLC for α-cyclopropylbenzyl alcohol is chiral separation. Two main strategies are employed: scispace.com
Indirect Method: The alcohol enantiomers are derivatized with a chiral agent to form diastereomers, which can then be separated on a standard achiral HPLC column. scispace.com
Direct Method: This is the more common approach, which involves using a Chiral Stationary Phase (CSP). These phases are designed to interact differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used and have proven effective for resolving a broad range of chiral compounds, including alcohols. scispace.com Cyclodextrin-based CSPs are also highly effective, working on the principle of forming temporary inclusion complexes with the enantiomers. drugfuture.com The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol), is critical for optimizing the separation. scispace.comdrugfuture.com
Table 2: Chiral Stationary Phases (CSPs) Suitable for HPLC Separation of Chiral Alcohols
| CSP Type | Common Trade Names | Principle of Separation | Typical Mobile Phase |
|---|---|---|---|
| Polysaccharide (Cellulose) | Chiralcel OD, Chiralcel OJ, Lux Cellulose-1 | Formation of diastereomeric complexes via hydrogen bonds, π-π, and steric interactions. scispace.com | Hexane/Isopropanol (B130326) |
| Polysaccharide (Amylose) | Chiralpak AD, Chiralpak AS | Similar to cellulose, based on the helical structure of the polysaccharide derivative. scispace.com | Hexane/Isopropanol |
| Cyclodextrin | Cyclobond, Astec CYCLOBOND™ | Inclusion complexation, where enantiomers fit differently into the chiral cavity of the cyclodextrin. drugfuture.com | Water/Methanol (B129727)/Acetonitrile |
| Pirkle-type (Brush-type) | (R,R)-Whelk-O 1, Bakerbond Chiral DNBPG | π-π interactions, hydrogen bonding, and dipole-dipole interactions with a small chiral molecule bonded to the support. | Hexane/Isopropanol |
X-ray Crystallography for Structural Elucidation of Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a crystal structure for α-cyclopropylbenzyl alcohol itself is not prominently available in the reviewed literature, the technique has been successfully applied to several of its structural derivatives, providing critical insights into their stereochemistry and molecular conformation.
This method involves irradiating a single crystal of a compound with an X-ray beam. The crystal diffracts the X-rays into a specific pattern of spots, which is dependent on the arrangement of atoms in the crystal lattice. By analyzing the positions and intensities of these diffracted spots, a detailed three-dimensional model of the electron density, and thus the atomic structure, can be reconstructed. researchgate.net
A notable example is the plant growth regulator Ancymidol (B87201) , which has the chemical name α-cyclopropyl-α-(4-methoxyphenyl)-5-pyrimidinemethanol. caymanchem.comnih.gov Its structure contains the core cyclopropyl-methanol-aromatic ring system. X-ray crystallographic studies of ancymidol and related compounds like Paclobutrazol and Flurprimidol have been instrumental in confirming their molecular connectivity and, most importantly, their stereochemical configuration. agropages.comscispace.comgoogle.com This information is vital for understanding how these molecules interact with their biological targets, such as the cytochrome P450 mono-oxygenases involved in gibberellin biosynthesis. scispace.com
More recent research has utilized the foundational knowledge from crystallography in molecular docking studies. For instance, a 2024 study on novel MNK inhibitors explored derivatives containing a cyclopropyl amide group. acs.org The study used docking models, informed by existing crystal structures of target proteins, to understand how the cyclopropyl moiety fits into the active site cavity of the kinase, highlighting the importance of its specific 3D orientation for biological activity. acs.org
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, used to determine the electronic structure of molecules. nih.gov By solving approximations of the Schrödinger equation, DFT can predict a variety of molecular properties, providing a window into the molecule's intrinsic characteristics. For α-cyclopropylbenzyl alcohol, DFT calculations are instrumental in understanding the distribution of electrons and identifying regions of high or low electron density, which are key to its reactivity.
Calculations can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. Furthermore, DFT is used to compute properties like Mulliken charges, electrostatic potential maps, and bond orders. These calculations reveal how the electron-donating nature of the cyclopropyl (B3062369) group, through its unique bent bonds, influences the electronic environment of the adjacent benzylic carbon and the phenyl ring. Studies on related cyclopropyl systems show that the group can stabilize adjacent carbocations, a factor that significantly impacts the reactivity of α-cyclopropylbenzyl alcohol, particularly in reactions involving the hydroxyl group. researchgate.netrsc.org
| Calculated Property | Significance for α-Cyclopropylbenzyl alcohol |
|---|---|
| HOMO/LUMO Energies | Indicates electronic transition energies and susceptibility to nucleophilic/electrophilic attack. |
| Electrostatic Potential Map | Visualizes electron-rich (e.g., hydroxyl oxygen) and electron-poor (e.g., hydrogens) regions, predicting sites for non-covalent interactions. |
| Mulliken Atomic Charges | Quantifies the partial charge on each atom, highlighting the polarization of bonds like C-O and O-H. |
| Bond Order | Assesses the strength and character of the bonds, particularly the unique bonds within the strained cyclopropyl ring. |
Molecular Dynamics Simulations for Conformational Analysis
While DFT is excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and conformational flexibility of molecules over time. mdpi.comnih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular movement.
For α-cyclopropylbenzyl alcohol, the primary focus of MD simulations is to explore the conformational space defined by the rotation around the single bonds connecting the chiral carbon to the phenyl and cyclopropyl groups. These simulations can identify the most stable, low-energy conformations and the energy barriers between them. mdpi.com By simulating the molecule in a solvent like water, MD can also provide insights into how solvent interactions influence its preferred shape and the accessibility of the hydroxyl group. epa.gov The results of such simulations are crucial for understanding how the molecule's shape affects its ability to interact with other molecules or biological targets.
| Simulation Output | Insight Provided for α-Cyclopropylbenzyl alcohol |
|---|---|
| Potential Energy Surface | Maps the energy landscape as a function of dihedral angles, revealing the most stable conformers (energy minima). |
| Root Mean Square Deviation (RMSD) | Measures the average change in atomic positions over time, indicating the structural stability of the molecule. |
| Radial Distribution Function | Describes how the density of solvent molecules (e.g., water) varies as a function of distance from a specific atom on the solute. |
| Intramolecular Hydrogen Bonding | Assesses the probability and lifetime of hydrogen bonds forming between the hydroxyl group and the phenyl ring's π-system. mdpi.com |
Mechanistic Insights from Quantum Chemical Calculations
Quantum chemical calculations are indispensable for elucidating reaction mechanisms. nih.gov They allow for the mapping of a reaction's potential energy surface, identifying the structures and energies of reactants, intermediates, transition states, and products. acs.org This provides a detailed, step-by-step understanding of how a chemical transformation occurs.
For α-cyclopropylbenzyl alcohol, studies have pointed towards its participation in SN1-type nucleophilic substitution reactions. nih.gov Quantum chemical calculations can validate this mechanism by:
Calculating the energy required to break the C-O bond, forming a benzyl-stabilized carbocation.
Determining the stability of this key intermediate, the α-cyclopropylbenzyl cation. The calculations would likely show significant stabilization from both the phenyl ring (resonance) and the cyclopropyl ring (hyperconjugation).
Computing the activation energy barriers for the nucleophilic attack on the carbocation.
Mechanistic studies have also investigated the novel conversion of α-cyclopropylbenzyl alcohol into γ-trimethylsilylbutyrophenone, proposing a complex mechanism involving a trimethylsilyl (B98337) anion catalyst. rsc.org Theoretical calculations are essential to support such proposed pathways by ensuring that the energies of all proposed intermediates and transition states are chemically reasonable.
Prediction of Spectroscopic Properties
Computational methods can accurately predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.gov These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.
Infrared (IR) Spectroscopy: By performing a frequency calculation using DFT, one can predict the vibrational modes of α-cyclopropylbenzyl alcohol. Each predicted frequency corresponds to a specific molecular motion, such as the O-H stretch, C-O stretch, or vibrations within the phenyl and cyclopropyl rings. Comparing the calculated spectrum with an experimental one aids in the precise assignment of each absorption band.
Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts by calculating the magnetic shielding tensor for each nucleus. These predicted shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared to experimental data to confirm structural assignments, especially for the complex signals arising from the cyclopropyl and chiral centers.
| Spectroscopy Type | Predicted Parameter | Computational Method |
|---|---|---|
| Infrared (IR) | Vibrational Frequencies and Intensities | DFT Frequency Analysis |
| NMR | Chemical Shifts (¹H, ¹³C) | GIAO or CSGT method within DFT |
| UV-Vis | Electronic Transition Energies (λmax) | Time-Dependent DFT (TD-DFT) |
Study of Strain and Reactivity of the Cyclopropyl Ring
The cyclopropyl group is a source of significant interest due to its inherent ring strain. This strain, estimated to be around 27.6 kcal/mol for cyclopropane (B1198618), arises primarily from two factors: angle strain and torsional strain. libretexts.orgmasterorganicchemistry.com The C-C-C bond angles are forced to be 60° instead of the ideal sp³ tetrahedral angle of 109.5°, leading to poor orbital overlap and weaker, more reactive C-C bonds. libretexts.orglibretexts.org
Applications in Advanced Organic Synthesis and Materials Science
Building Block for Complex Molecule Synthesis
The inherent reactivity of the cyclopropyl (B3062369) group in alpha-cyclopropylbenzyl alcohol, particularly its susceptibility to ring-opening reactions, makes it an exceptional starting point for the synthesis of complex molecular scaffolds. The relief of the significant ring strain (approximately 27.5 kcal/mol) provides a powerful thermodynamic driving force for a variety of chemical transformations.
One of the most prominent reactions of this compound is the cyclopropylcarbinyl rearrangement . nih.govontosight.ai Under acidic or Lewis acidic conditions, the hydroxyl group can be protonated and eliminated to form a cyclopropylcarbinyl cation. This cation is notoriously unstable and readily rearranges through ring-opening to form homoallylic or cyclobutane (B1203170) derivatives. This rearrangement provides a facile route to increase molecular complexity and introduce new functional groups and ring systems that would be challenging to access through other synthetic strategies. For instance, the rearrangement can be controlled to selectively produce benzo-fused nitrogen and oxygen heterocycles, which are prevalent motifs in biologically active molecules. nih.govontosight.ai
Furthermore, this compound can participate in multicomponent reactions, which are highly efficient processes that combine three or more reactants in a single step to generate complex products. mdpi.comnih.gov The ability of the cyclopropyl group to act as a reactive handle in these reactions allows for the rapid construction of diverse molecular libraries, which is particularly valuable in drug discovery and materials science. For example, through multicomponent reactions, it is possible to generate libraries of cyclopropyl-containing compounds with a high degree of structural diversity. nih.gov
The diastereoselective addition of nucleophiles to the corresponding ketone, cyclopropyl phenyl ketone, which can be readily synthesized from this compound via oxidation, is another powerful tool for creating stereochemically complex molecules. bham.ac.uknih.gov By carefully selecting the reaction conditions and reagents, chemists can control the formation of specific stereoisomers, a critical aspect in the synthesis of chiral drugs and natural products.
Precursor in Pharmaceutical Intermediates and Lead Compound Derivatization
The cyclopropyl group is a "privileged" structural motif in medicinal chemistry, meaning it is frequently found in approved drug molecules due to its favorable effects on various pharmacological properties. ontosight.aipsu.edu The incorporation of a cyclopropyl ring can enhance a molecule's metabolic stability, improve its binding affinity to biological targets, and modulate its lipophilicity and membrane permeability. ontosight.ai Consequently, this compound and its derivatives serve as crucial intermediates in the synthesis of a wide range of pharmaceuticals.
Table 1: Examples of Drug Classes and Bioactive Molecules Containing the Cyclopropyl Moiety
| Drug/Compound Class | Therapeutic Area | Role of Cyclopropyl Group |
| Antiviral Agents | HIV, Hepatitis C | Enhanced binding to viral enzymes, improved pharmacokinetic profile. nih.govnih.govnih.gov |
| Anticancer Agents | Various Cancers | Increased potency, modulation of drug-target interactions. ontosight.ai |
| Antibacterial Agents | Bacterial Infections | Improved antibacterial activity and spectrum. mdpi.com |
| CNS Agents | Neurological Disorders | Enhanced blood-brain barrier penetration. |
This table provides examples of drug classes where the cyclopropyl moiety is important; specific syntheses may or may not directly start from this compound.
Research has demonstrated the synthesis of novel cyclopropyl nucleoside analogues with potential antiviral activity, where a cyclopropyl-containing intermediate is a key component. nih.govnih.gov These compounds have shown activity against various viruses, including HIV-1, herpes simplex virus (HSV-1 and HSV-2), and human cytomegalovirus (HCMV). nih.gov For instance, the synthesis of certain HIV protease inhibitors has involved the use of cyclopropyl-containing building blocks to enhance their efficacy. nih.gov
In the realm of oncology, the unique steric and electronic properties of the cyclopropyl group can be exploited to design more potent and selective anticancer agents. ontosight.ai Derivatives of this compound can be used to synthesize lead compounds that are then further modified to optimize their anticancer activity.
The process of lead compound derivatization often involves the strategic introduction of small, rigid groups like the cyclopropyl ring to explore the structure-activity relationship (SAR) of a potential drug candidate. By systematically modifying a lead compound with fragments derived from this compound, medicinal chemists can fine-tune its properties to achieve the desired therapeutic effect while minimizing off-target effects.
Role in the Synthesis of Dyes and Perfumes
Intermediate for Azo and Other Dyestuffs
Azo dyes represent the largest class of synthetic colorants used in a variety of industries. nih.govnih.gov The synthesis of these dyes typically involves the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich coupling component. While direct evidence of this compound's use in large-scale commercial dye production is not widespread, its derivatives containing an amino group can, in principle, serve as diazo components. The presence of the cyclopropyl group could potentially influence the color and fastness properties of the resulting dye. For example, the synthesis of azo disperse dyes for coloring polyester (B1180765) fibers has been explored using various aromatic amines as precursors. nih.govresearchgate.netgoogle.com The incorporation of a cyclopropylphenyl moiety could lead to novel dye structures with unique spectral properties.
Precursor for Fragrance Compounds
The fragrance industry continuously seeks new molecules with unique and desirable scents. The cyclopropane (B1198618) ring, due to its compact and rigid nature, can impart interesting olfactory properties to a molecule. google.comresearchgate.net While not a common, high-impact fragrance ingredient itself, this compound can serve as a precursor for the synthesis of novel fragrance compounds. google.com
For instance, esterification of this compound with various carboxylic acids can lead to a range of esters with potentially interesting and unique odor profiles. The combination of the phenyl and cyclopropyl groups provides a scaffold that can be further modified to create a family of related fragrance molecules. The synthesis of fragrance ingredients often involves the exploration of structure-odor relationships, and the unique three-dimensional structure of cyclopropyl-containing compounds makes them intriguing targets for such studies.
Development of Novel Materials with Cyclopropyl Moieties
The incorporation of cyclopropyl groups into polymers and other materials can lead to novel properties and applications. nih.gov The high strain energy of the cyclopropane ring can be harnessed in polymerization reactions, and the rigid nature of the ring can influence the physical and mechanical properties of the resulting materials.
One area of interest is the synthesis of polymers through the ring-opening metathesis polymerization (ROMP) of monomers containing cyclopropyl groups. sci-hub.boxnih.gov Vinylcyclopropanes, which can be synthesized from precursors like this compound, are potential monomers for this type of polymerization. The ring-opening of the cyclopropane during polymerization can lead to polymers with unique microstructures and properties that differ from those obtained from conventional vinyl monomers.
Furthermore, the introduction of the cyclopropylphenyl moiety into the side chains of polymers can influence their thermal properties, solubility, and self-assembly behavior. These modifications can be valuable in the development of specialty polymers for applications such as coatings, adhesives, and electronic materials. nih.gov Research has also explored the synthesis of liquid crystals containing cyclopropyl moieties, suggesting that the unique shape and electronic nature of the cyclopropylphenyl group could be advantageous in designing materials with specific liquid crystalline phases.
Table 2: Potential Applications of Materials Derived from this compound
| Material Type | Potential Application | Key Property Conferred by Cyclopropyl Moiety |
| Specialty Polymers | Coatings, Adhesives, Electronic Materials | Modified thermal stability, solubility, and mechanical properties. nih.gov |
| Liquid Crystals | Displays, Sensors | Influence on mesophase behavior and electro-optical properties. |
| Functional Materials | Photoactive Materials | Potential for inducing specific molecular arrangements and properties. capes.gov.br |
This table outlines potential applications based on the properties of cyclopropyl-containing materials; development from this compound is an area of ongoing research.
Biological Activity and Pharmacological Research Perspectives
Structure-Activity Relationship (SAR) Studies of α-Cyclopropylbenzyl Alcohol Derivatives
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For derivatives of α-cyclopropylbenzyl alcohol, these studies would systematically modify the core structure to elucidate the roles of the cyclopropyl (B3062369) and phenyl groups, as well as the hydroxyl functionality. While specific, comprehensive SAR studies on a wide range of α-cyclopropylbenzyl alcohol derivatives are not extensively documented in publicly available research, general principles of medicinal chemistry allow for postulations on how structural modifications might influence activity.
The cyclopropyl group is a key structural feature of α-cyclopropylbenzyl alcohol that significantly influences its physicochemical properties and potential interactions with biological targets. ontosight.ai
Target Binding: The cyclopropyl group's influence on target binding is multifaceted:
Conformational Constraint: The rigid nature of the cyclopropyl ring can restrict the conformational freedom of the molecule. This can be advantageous in drug design, as it may lock the molecule into a bioactive conformation, leading to higher binding affinity for a specific target. Studies on other molecules have shown that the presence of a spiro-cyclopropane can significantly alter the conformational preferences of adjacent groups. rsc.org
Metabolic Stability: The cyclopropyl group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. This can lead to an increased half-life of the drug in the body.
Electronic Effects: The cyclopropyl group has unique electronic properties, exhibiting some characteristics of a double bond. This can influence the electronic environment of the rest of the molecule, potentially affecting interactions with the target protein. ontosight.ai
The following table illustrates the conceptual impact of the cyclopropyl group on molecular properties relevant to biological activity.
| Property | Influence of Cyclopropyl Moiety | Potential Pharmacological Consequence |
| Lipophilicity | Increases lipophilicity. | May improve membrane permeability and oral absorption. researchgate.net |
| Conformation | Imparts rigidity and constrains local geometry. | Can lead to a more favorable binding conformation for a specific target. rsc.org |
| Metabolic Stability | Can block sites of metabolism. | May increase the in vivo half-life of the compound. |
| Target Interactions | Can participate in van der Waals and hydrophobic interactions within a binding pocket. | Contributes to the overall binding affinity of the molecule. |
Mechanistic Studies of Biological Activity
While α-cyclopropylbenzyl alcohol and its derivatives are of pharmacological interest, specific mechanistic studies elucidating their biological activities are limited in the current scientific literature. The following sections outline research areas where such compounds could be investigated, based on the activities of structurally related molecules or general interest in cyclopropyl-containing compounds.
Indoleamine 2,3-dioxygenase-1 (IDO1) is an enzyme that plays a crucial role in immune suppression by catalyzing the degradation of the amino acid tryptophan. nih.gov Inhibition of IDO1 is a promising strategy in cancer immunotherapy. nih.gov While some tryptophan derivatives have been investigated as IDO1 inhibitors, there is no specific, publicly available research demonstrating that α-cyclopropylbenzyl alcohol or its derivatives are inhibitors of IDO1. nih.gov Theoretical mechanism-based design could explore if the cyclopropylphenylmethanol scaffold could fit into the active site of IDO1 and interact with key residues.
The benzyl (B1604629) alcohol moiety is present in compounds that have been investigated for anti-inflammatory properties. nih.govresearchgate.netmdpi.com Research has shown that derivatives of benzyl alcohol can attenuate inflammatory responses. nih.gov However, there are no specific studies in the reviewed literature that evaluate the anti-inflammatory potential of α-cyclopropylbenzyl alcohol or its derivatives. Future research could explore if this compound or its analogs can modulate inflammatory pathways, such as the activity of cyclooxygenase (COX) enzymes or the production of pro-inflammatory cytokines.
Compounds containing a cyclopropyl group have been noted for their potential as antimicrobial agents. ontosight.ai The unique structural and electronic properties of the cyclopropyl ring could potentially be exploited to design novel antimicrobial drugs. Nevertheless, a review of current scientific literature does not yield specific studies on the antimicrobial activity of α-cyclopropylbenzyl alcohol or its derivatives.
The search for novel anticancer agents is a significant area of pharmaceutical research. ontosight.ai While various chemical derivatives are continuously being synthesized and evaluated for their anticancer effects, there is no specific research in the public domain that investigates the anticancer activities of α-cyclopropylbenzyl alcohol or its derivatives. biosynth.comnih.gov
Prodrug Design and Metabolism Studies
The unique structural combination of a cyclopropyl ring and a benzyl alcohol moiety in alpha-cyclopropylbenzyl alcohol presents interesting possibilities and challenges for its metabolic fate and potential prodrug applications. While specific research on this compound is limited, an understanding of its potential biotransformation and strategies to modulate its properties can be inferred from studies of structurally related molecules and general principles of drug metabolism and prodrug design.
Metabolism Studies
The metabolism of xenobiotics is primarily aimed at increasing their water solubility to facilitate excretion. For this compound, several metabolic pathways can be anticipated, primarily involving oxidation by cytochrome P450 (CYP) enzymes. The cyclopropyl group is known to influence the metabolic stability of compounds, often by strengthening adjacent C-H bonds, making them less susceptible to oxidative metabolism. hyphadiscovery.comnih.gov However, the cyclopropyl ring itself can also undergo metabolism. hyphadiscovery.com
Potential metabolic transformations for this compound include:
Oxidation of the Benzylic Alcohol: The secondary alcohol group is a likely site for oxidation to the corresponding ketone, cyclopropyl phenyl ketone. This is a common metabolic pathway for benzylic alcohols.
Hydroxylation of the Phenyl Ring: The aromatic phenyl ring can undergo hydroxylation at various positions (ortho, meta, para), a common reaction catalyzed by CYP enzymes. This introduces a phenolic group, significantly increasing polarity.
Oxidative Ring Opening of the Cyclopropyl Group: Although the cyclopropyl group can confer metabolic stability, it can also be a target for oxidative metabolism, potentially leading to ring-opened metabolites. hyphadiscovery.com This can sometimes result in the formation of reactive intermediates. hyphadiscovery.com
Conjugation: The primary metabolites, particularly those with newly introduced hydroxyl groups, can undergo phase II conjugation reactions, such as glucuronidation or sulfation, to form highly water-soluble conjugates for excretion. The parent alcohol itself could also potentially undergo direct glucuronidation.
Based on studies of similar structures, a plausible metabolic scheme can be proposed. For instance, studies on N-cyclopropyl analogs of other compounds have identified C-hydroxylation as a metabolic route. vt.edu Furthermore, research on a compound containing a p-(cyclopropylcarbonyl)phenyl moiety revealed a metabolite, (alpha-cyclopropyl-alpha-hydroxy-p-tolyl)acetic acid, which suggests hydroxylation at the benzylic carbon is a feasible pathway. nih.gov
Table 1: Postulated Metabolic Pathways of this compound
| Pathway | Enzyme Family (Postulated) | Resulting Metabolite(s) | Potential Consequence |
| Benzylic Oxidation | Cytochrome P450 | Cyclopropyl phenyl ketone | Altered biological activity |
| Aromatic Hydroxylation | Cytochrome P450 | Hydroxylated this compound derivatives | Increased polarity for excretion |
| Cyclopropyl Ring Oxidation | Cytochrome P450 | Ring-opened derivatives | Potential for reactive metabolite formation |
| Glucuronidation | UGTs | Glucuronide conjugates of parent or hydroxylated metabolites | Enhanced water solubility and excretion |
| Sulfation | SULTs | Sulfate conjugates of parent or hydroxylated metabolites | Enhanced water solubility and excretion |
This table presents hypothetical pathways based on chemical principles and data from structurally related compounds.
Prodrug Design
Prodrug design is a strategy used to overcome undesirable properties of a pharmacologically active molecule, such as poor solubility, low permeability, or rapid metabolism. The secondary alcohol group of this compound is an ideal handle for the attachment of promoieties to create prodrugs. The goal of such a prodrug would be to mask the hydroxyl group temporarily, altering the physicochemical properties of the molecule, and then undergo cleavage in vivo to release the active parent drug.
Potential prodrug strategies for this compound could include:
Ester Prodrugs: Esterification of the alcohol with various acids (e.g., aliphatic or aromatic carboxylic acids, amino acids) can modulate lipophilicity and aqueous solubility. These ester prodrugs are often designed to be cleaved by ubiquitous esterase enzymes in the body.
Carbamate Prodrugs: Carbamates can be formed from the alcohol and would be expected to have different stability and cleavage profiles compared to esters. They can be engineered to be cleaved by specific enzymes or under certain physiological conditions.
Phosphate (B84403) Ester Prodrugs: To significantly enhance aqueous solubility, a phosphate ester prodrug could be synthesized. This strategy is often employed for compounds intended for intravenous administration. These prodrugs are typically cleaved by alkaline phosphatases.
Table 2: Potential Prodrug Strategies for this compound
| Prodrug Type | Promoieties | Potential Advantage | In Vivo Cleavage Mechanism (Anticipated) |
| Ester Prodrugs | Aliphatic/Aromatic Carboxylic Acids, Amino Acids | Modulation of lipophilicity and solubility | Esterases |
| Carbamate Prodrugs | N-Substituted Carbamoyl Groups | Altered chemical stability and release kinetics | Carboxylesterases or other hydrolases |
| Phosphate Ester Prodrugs | Phosphate Group | Increased aqueous solubility | Alkaline Phosphatases |
This table outlines hypothetical prodrug strategies based on the chemical structure of this compound.
Further research is necessary to elucidate the actual metabolic profile of this compound and to explore the feasibility and efficacy of these potential prodrug strategies. Such studies would be crucial in determining the therapeutic potential of this compound.
Conclusion and Future Research Directions
Current Challenges and Unexplored Areas
A primary challenge in the field revolves around the synthesis of α-cyclopropylbenzyl alcohol and its analogs. Achieving specific stereochemistry during synthesis requires meticulous control over reaction conditions ontosight.ai. The inherent strain and unique reactivity of the three-membered cyclopropyl (B3062369) ring, while synthetically valuable, present considerable challenges in directing reaction pathways and achieving high diastereoselectivity chemicalbook.comnih.gov.
Furthermore, the full pharmacological potential of this class of compounds remains largely uncharted. For instance, while derivatives such as p-bromo-alpha-cyclopropylbenzyl alcohol are of interest, their specific biological activities are not yet widely documented ontosight.ai. A significant unexplored area is the systematic investigation of how substitutions on the phenyl ring and modifications to the carbinol group modulate the biological and material properties of the parent compound. The potential for these derivatives in therapeutic areas like anti-inflammatory, antimicrobial, or anticancer applications is recognized but requires substantial further investigation to be fully realized ontosight.aiontosight.ai.
Emerging Methodologies and Technologies
To address the challenges of stereocontrol, researchers are developing more sophisticated synthetic strategies. Emerging methodologies include directed diastereoselective reactions, such as the Simmons-Smith cyclopropanation and vanadium-catalyzed epoxidation of alkenyl cyclopropyl carbinol derivatives, which allow for the creation of densely substituted, stereodefined products nih.gov. The use of novel catalysts, such as Bismuth(III) triflate (Bi(OTf)3), is enabling new types of ring-opening reactions for cyclopropyl carbinyl cations, expanding the synthetic toolbox chemicalbook.com.
Technological advancements are also set to accelerate discovery. The integration of automated high-throughput experimentation (HTE) workflows allows for rapid optimization of reaction conditions, which is crucial for tackling complex synthetic challenges youtube.com. Moreover, innovative synthesis platforms like "triple click chemistry" offer efficient methods for assembling complex molecules, which could be adapted for creating novel libraries of α-cyclopropylbenzyl alcohol derivatives for screening sciencedaily.com. These enabling technologies are key drivers for advancing drug discovery programs from initial hits to candidate selection youtube.com.
Potential for New Applications and Discoveries
The future for α-cyclopropylbenzyl alcohol and its derivatives is ripe with potential for new discoveries. In pharmacology, the cyclopropyl group's ability to increase lipophilicity and influence binding affinity makes it a valuable component in drug design ontosight.ai. Systematic exploration of its derivatives could lead to the discovery of novel bioactive molecules with applications as antimicrobial, anti-inflammatory, or even anticancer agents ontosight.aiontosight.ai. The use of cyclopropyl carbinol derivatives as building blocks for complex, biologically active structures, such as benzo-fused nitrogen rings, highlights their importance in pharmaceutical synthesis chemicalbook.com.
Beyond medicine, there is significant potential in materials science ontosight.aiontosight.ai. One documented application is the use of α-cyclopropylbenzyl alcohol in the formulation of thermosetting anti-reflective compositions. These materials are used in the fabrication of semiconductor devices, where they form a critical thin layer between a reflective substrate and a photoresist coating during photolithographic processes google.com. Further research may uncover new applications in polymer chemistry and advanced materials where the unique electronic and steric properties of the cyclopropyl group can be exploited.
Q & A
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Conduct meta-analyses of existing studies, focusing on variables like assay conditions (e.g., cell lines, solvent concentrations) or stereochemical purity. Use multivariate regression to identify confounding factors. Replicate key experiments with standardized protocols .
Q. How do solvation effects influence the conformational dynamics of this compound in aqueous vs. nonpolar environments?
- Methodological Answer : Perform molecular dynamics simulations with explicit solvent models (e.g., TIP3P water or chloroform). Compare radial distribution functions and free-energy landscapes to experimental data from neutron scattering or dielectric spectroscopy .
Q. What are the challenges in quantifying trace impurities of this compound in biological matrices?
- Methodological Answer : Develop a LC-MS/MS method with isotope-labeled internal standards (e.g., d7-alpha-Cyclopropylbenzyl alcohol) to correct for matrix effects. Validate selectivity, sensitivity (LOQ ≤ 1 ng/mL), and recovery rates in plasma or tissue homogenates .
Data Analysis & Experimental Design
Q. How should researchers design dose-response studies to account for this compound’s nonlinear pharmacokinetics?
- Methodological Answer : Use adaptive dosing protocols informed by preliminary pharmacokinetic models. Monitor blood/tissue concentrations longitudinally and apply nonlinear mixed-effects modeling (e.g., NONMEM) to estimate parameters like Vd and clearance .
Q. What statistical methods are robust for analyzing high-throughput screening data involving this compound?
- Methodological Answer : Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to mitigate Type I errors in large datasets. Use machine learning (e.g., random forests) to identify structure-activity relationships across compound libraries .
Ethical & Safety Considerations
Q. What safety protocols are critical when handling this compound in vitro/in vivo?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
